

# Recommended solvent and concentration for BMS-986141

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | BMS-986141 |           |
| Cat. No.:            | B8257941   | Get Quote |

## **Application Notes and Protocols: BMS-986141**

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**BMS-986141** is a potent, orally bioavailable, and selective antagonist of the Protease-Activated Receptor 4 (PAR4), a G-protein coupled receptor expressed on human platelets.[1][2] Activated by thrombin, PAR4 plays a significant role in thrombosis.[2][3] Unlike the high-affinity thrombin receptor PAR1, which initiates a transient platelet response, the lower-affinity PAR4 mediates a more sustained signaling response, crucial for irreversible platelet aggregation.[4] Antagonism of PAR4 is a promising antiplatelet strategy, potentially offering a better safety profile with a lower risk of bleeding compared to other antiplatelet agents.[4][5] These application notes provide detailed information on the recommended solvents, concentrations, and protocols for the use of **BMS-986141** in research settings.

## Physicochemical Properties and Solubility

**BMS-986141** is typically supplied as a solid powder. For experimental use, it must be dissolved in an appropriate solvent to create stock and working solutions.

Solubility Data



| Solvent                   | Solubility | Reference |
|---------------------------|------------|-----------|
| Dimethyl Sulfoxide (DMSO) | Soluble    | [6]       |
| Dimethylformamide (DMF)   | Soluble    | [1]       |

## **Recommended Concentrations for Experimental Use**

The optimal concentration of **BMS-986141** will vary depending on the specific application, whether in vitro or in vivo. The following tables summarize concentrations and dosages reported in preclinical and clinical studies.

#### In Vitro Concentrations

| Application             | Test<br>System     | Agonist                              | Effective<br>Concentrati<br>on (IC50) | Concentrati<br>on Range | Reference |
|-------------------------|--------------------|--------------------------------------|---------------------------------------|-------------------------|-----------|
| Platelet<br>Aggregation | Human Blood        | PAR4 Agonist<br>Peptide<br>(PAR4-AP) | 1.8 ± 0.3 nM                          | 0 - 1 μΜ                | [1][6][7] |
| Platelet<br>Aggregation | Monkey<br>Blood    | PAR4 Agonist<br>Peptide<br>(PAR4-AP) | 1.2 ± 0.3 nM                          | 0 - 1 μΜ                | [6][7]    |
| Platelet<br>Aggregation | Human<br>Platelets | PAR4 Agonist<br>Peptide<br>(PAR4-AP) | 2.2 nM                                | 0 - 1 μΜ                | [1]       |

In Vivo and Clinical Dosages



| Study Type                                   | Species              | Dosing<br>Regimen       | Dosage                  | Key<br>Findings                                                                                                   | Reference |
|----------------------------------------------|----------------------|-------------------------|-------------------------|-------------------------------------------------------------------------------------------------------------------|-----------|
| Preclinical<br>(Antithrombot<br>ic Efficacy) | Cynomolgus<br>Monkey | Oral                    | 0.05, 0.1, 0.5<br>mg/kg | Dose-dependent reduction in thrombus weight (36%, 63%, 88% respectively). [1][7]                                  | [1][7]    |
| Phase 1<br>(Single<br>Ascending<br>Dose)     | Human                | Single Oral<br>Dose     | 2.5 mg - 150<br>mg      | Doses of 75 and 150 mg produced ≥80% inhibition of PAR4-AP- induced platelet aggregation for ≥24 hours. [5][8][9] | [5][8][9] |
| Phase 1<br>(Multiple<br>Ascending<br>Dose)   | Human                | Once Daily<br>(14 days) | 0.3 mg - 30<br>mg       | Doses ≥10 mg completely inhibited PAR4-AP- induced platelet aggregation. [5][8][9]                                | [5][8][9] |
| Phase 2a                                     | Human                | Single Oral<br>Dose     | 4 mg                    | Additive antithromboti c effects when used with aspirin                                                           | [10]      |



and/or ticagrelor.[10]

# Experimental Protocols Protocol 1: Preparation of BMS-986141 Stock Solution

This protocol describes the preparation of a high-concentration stock solution, typically in DMSO or DMF, which can be stored for long-term use and diluted to working concentrations as needed.

#### Materials:

- BMS-986141 (solid powder)
- Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
- Sterile, conical-bottom polypropylene or glass vials
- Calibrated precision balance
- Vortex mixer

#### Procedure:

- Pre-warm Solvent: Allow the anhydrous DMSO or DMF to come to room temperature before opening to prevent moisture absorption.
- Weigh BMS-986141: Accurately weigh the desired amount of BMS-986141 powder in a sterile vial. For example, to prepare a 10 mM stock solution, start with 1 mg of BMS-986141 (Molecular Weight: 561.63 g/mol ).
- Calculate Solvent Volume: Use the following formula to calculate the required volume of solvent: Volume (L) = Mass (g) / (Concentration (mol/L) \* Molecular Weight ( g/mol )) For 1 mg of BMS-986141 to make a 10 mM solution: Volume (L) = 0.001 g / (0.010 mol/L \* 561.63 g/mol ) = 0.00017805 L = 178.1 μL



- Dissolution: Add the calculated volume of DMSO or DMF to the vial containing the BMS-986141 powder.
- Mixing: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved.
   Gentle warming in a water bath (37°C) may aid dissolution if necessary.
- Aliquoting and Storage:
  - To avoid repeated freeze-thaw cycles, which can lead to degradation, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
  - Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][6]

# Protocol 2: Preparation of Working Solutions for In Vitro Assays

This protocol details the serial dilution of the stock solution to prepare working concentrations for use in cell-based assays, such as platelet aggregation studies.

#### Materials:

- BMS-986141 stock solution (e.g., 10 mM in DMSO)
- Appropriate assay buffer or cell culture medium (ensure it is compatible with the final DMSO concentration)
- Sterile microcentrifuge tubes or a 96-well plate

#### Procedure:

- Determine Final Concentration: Decide on the final concentrations required for your experiment. For example, for an IC50 determination, a range from 0.1 nM to 1  $\mu$ M might be appropriate.
- Intermediate Dilution: Perform an intermediate dilution of the high-concentration stock solution. For example, dilute the 10 mM stock solution 1:100 in assay buffer to create a 100



μM intermediate stock.

- Note: The final concentration of the organic solvent (e.g., DMSO) in the assay should be kept low (typically ≤0.1%) to avoid affecting cell viability or function. Ensure the vehicle control contains the same final concentration of the solvent.
- Serial Dilution: Perform a serial dilution from the intermediate stock to achieve the desired final concentrations. For example, in a 96-well plate, you can perform a 1:10 serial dilution by adding 10 μL of the higher concentration to 90 μL of assay buffer in the next well.
- Application to Assay: Add the prepared working solutions to your experimental setup (e.g., platelet-rich plasma) to achieve the final desired concentrations.

### **Visualizations**

## **Mechanism of Action: PAR4 Antagonism**

**BMS-986141** acts by selectively blocking the PAR4 receptor on platelets. This prevents thrombin from activating the receptor, thereby inhibiting the downstream signaling cascade that leads to platelet aggregation and thrombosis.





Click to download full resolution via product page

Caption: BMS-986141 blocks PAR4 activation by thrombin.



### **Experimental Workflow: Solution Preparation**

The following diagram illustrates the logical flow for preparing **BMS-986141** from a solid powder to final working solutions for experimental use.



Click to download full resolution via product page

Caption: Workflow for preparing **BMS-986141** solutions.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Two Novel Antiplatelet Clinical Candidates (BMS-986120 and BMS-986141) That Antagonize Protease-Activated Receptor 4 PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. researchgate.net [researchgate.net]
- 6. medkoo.com [medkoo.com]
- 7. researchgate.net [researchgate.net]
- 8. First-in-human study to assess the safety, pharmacokinetics, and pharmacodynamics of BMS-986141, a novel, reversible, small-molecule, PAR4 agonist in non-Japanese and Japanese healthy participants PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. ahajournals.org [ahajournals.org]
- To cite this document: BenchChem. [Recommended solvent and concentration for BMS-986141]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b8257941#recommended-solvent-and-concentration-for-bms-986141]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com